![molecular formula C8H8N4O B3353405 5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL CAS No. 54476-43-6](/img/structure/B3353405.png)
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL
Overview
Description
5,6-Dihydrodiimidazo[1,2-A:2’,1’-C]pyrazin-5-OL is a compound with a tricyclic fused molecular structure . It is formed by the respective amalgamation of piperazine and homopiperazine with the imidazole ring containing nitro .
Synthesis Analysis
The compound is synthesized by cyclization and nitration of biimidazole . The innovative synthesis of 3,8-dibromo-2,9-dinitro-5,6-dihydrodiimidazo [1,2-a:2′,1′-c]pyrazine and 3,9-dibromo-2,10-dinitro-6,7-dihydro-5 H -diimidazo [1,2-a:2′,1′-c] [1,4]diazepine is described in the study .Molecular Structure Analysis
The tricyclic fused molecular structures are formed by the respective amalgamation of piperazine and homopiperazine with the imidazole ring containing nitro . The twinning structure of the compound was resolved by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization and nitration of biimidazole . The influence of the number and position of substituted nitro groups on density, heat of formation, and detonation performance was theoretically established .Physical And Chemical Properties Analysis
The compound possesses excellent high-density physical properties due to the presence of a fused ring structure and Br atom . It has high decomposition temperatures (T d > 290 °C), which means that it has excellent thermal stability and can be used as potential heat-resistant explosives .Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraen-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c13-6-5-11-3-1-9-7(11)8-10-2-4-12(6)8/h1-4,6,13H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJDNGHOAHNQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C=CN=C2C3=NC=CN31)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514627 | |
Record name | 5,6-Dihydrodiimidazo[1,2-a:2',1'-c]pyrazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL | |
CAS RN |
54476-43-6 | |
Record name | 5,6-Dihydrodiimidazo[1,2-a:2',1'-c]pyrazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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